Fludarabine-Cl
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Overview
Description
Fludarabine-Cl is a synthetic purine nucleoside analog that has shown significant potential in the treatment of various hematological malignancies. It is known for its ability to inhibit DNA synthesis, making it a valuable chemotherapeutic agent . This compound is particularly effective against chronic lymphocytic leukemia and non-Hodgkin’s lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the preparation of 2-fluoro-9-β-D-arabinofuranosyladenine (F-ara-A), which is then chlorinated to produce Fludarabine-Cl . The reaction conditions often involve the use of deoxycytidine kinase for phosphorylation and subsequent chlorination under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Fludarabine-Cl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in halogenation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine gas . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include various fluorinated and chlorinated derivatives of the original nucleoside structure. These derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Fludarabine-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with DNA.
Biology: Employed in research on cellular processes such as DNA replication and repair.
Mechanism of Action
Fludarabine-Cl exerts its effects by inhibiting DNA synthesis. It is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This active metabolite inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis and the destruction of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Clofarabine: Another purine nucleoside analog with similar mechanisms of action but higher toxicity in certain settings.
Bendamustine: A chemotherapeutic agent with a different mechanism of action but used in similar clinical settings.
Uniqueness
Fludarabine-Cl is unique in its ability to inhibit DNA synthesis through multiple pathways, including the inhibition of DNA polymerase alpha, ribonucleotide reductase, and DNA primase . This multi-faceted mechanism of action makes it particularly effective against certain types of cancer cells that may be resistant to other treatments .
Properties
Molecular Formula |
C10H11ClFN5O3 |
---|---|
Molecular Weight |
303.68 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-amino-2-fluoropurin-9-yl)-5-(chloromethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClFN5O3/c11-1-3-5(18)6(19)9(20-3)17-2-14-4-7(13)15-10(12)16-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,13,15,16)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
HSCKXTNMVCTWGY-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CCl)O)O)F)N |
Origin of Product |
United States |
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